Cas no 2201240-57-3 (N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide is a specialized organic compound featuring a piperidinecarboxamide core with a 6-methyl-3-pyridinylmethyl substituent and an acryloyl (1-oxo-2-propen-1-yl) functional group. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of both aromatic and alkenyl moieties enhances its reactivity, enabling further derivatization for targeted applications. This compound may exhibit favorable binding properties due to its hybrid heterocyclic structure, making it relevant for research in receptor modulation or enzyme inhibition studies. High purity and well-defined synthesis pathways ensure reproducibility for laboratory use.
N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide structure
2201240-57-3 structure
Product name:N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide
CAS No:2201240-57-3
MF:C22H25N3O2
Molecular Weight:363.452805280685
CID:5410541

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide
    • インチ: 1S/C22H25N3O2/c1-3-20(26)25-13-11-22(12-14-25,19-7-5-4-6-8-19)21(27)24-16-18-10-9-17(2)23-15-18/h3-10,15H,1,11-14,16H2,2H3,(H,24,27)
    • InChIKey: UEBXXDIZDFHUBM-UHFFFAOYSA-N
    • SMILES: N1(C(=O)C=C)CCC(C2=CC=CC=C2)(C(NCC2=CC=C(C)N=C2)=O)CC1

じっけんとくせい

  • 密度みつど: 1.160±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 643.0±55.0 °C(Predicted)
  • 酸度系数(pKa): 14.17±0.20(Predicted)

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26598252-1.0g
N-[(6-methylpyridin-3-yl)methyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
2201240-57-3 95.0%
1.0g
$0.0 2025-03-20

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide 関連文献

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamideに関する追加情報

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide and Its Significance in Modern Pharmaceutical Research

N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide, a compound with the CAS number 2201240-57-3, represents a fascinating subject of study in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery and development. The intricate structure of this molecule, characterized by its piperidine ring, phenyl group, and pyridine moiety, contributes to its unique chemical properties and potential therapeutic applications.

The piperidinecarboxamide moiety is a key structural feature that often enhances the pharmacological activity of small molecules. Piperidine derivatives are well-known for their role in various pharmaceuticals, including antiviral, antipsychotic, and anti-inflammatory agents. In the case of N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide, the presence of multiple functional groups such as the methylpyridine ring and the phenyl group further modulates its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. The use of these techniques has been instrumental in understanding how N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide interacts with its intended biological targets. For instance, studies have shown that the compound exhibits strong binding affinity to certain enzymes and receptors, which could be exploited for therapeutic purposes.

The synthesis of N-[6-Methyl-3-pyridinylmethyl]-1(1-oxo-2-propen1-y)4-phenyl-4-piperidinecarboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies has allowed chemists to access this compound efficiently while maintaining its structural integrity. This has been crucial for conducting further biological evaluations and understanding its potential as a lead compound.

In vitro studies have begun to reveal the biological profile of N-[6-Methyl-3-pyridinylmethyl]-1(1-oxo-

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